molecular formula C14H10BrNS2 B2877465 2-(Benzylthio)-5-bromobenzo[d]thiazole CAS No. 1788589-73-0

2-(Benzylthio)-5-bromobenzo[d]thiazole

Cat. No.: B2877465
CAS No.: 1788589-73-0
M. Wt: 336.27
InChI Key: IUPXKMXWEMMSQT-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-bromobenzo[d]thiazole is a synthetic benzothiazole derivative intended for research and development purposes. This compound is part of the privileged benzothiazole scaffold, a fused bicyclic structure known for its versatile pharmacological profile and significant presence in medicinal chemistry . The core benzothiazole structure is planar and contains nitrogen and sulfur heteroatoms, which allows it to engage in diverse non-covalent interactions with biological targets, leading to high binding affinity and specificity . Benzothiazole derivatives have demonstrated a broad spectrum of biological activities, with particularly promising results as anticancer agents . Research indicates that such compounds can be effective against a multitude of cancer cell lines, including mammary, ovarian, colon, and renal cancers, through various mechanisms . The presence of a bromo substituent at the 5-position is a significant feature, as electron-withdrawing groups at this location, including halogens like bromine, have been shown to enhance cytotoxic activity and improve metabolic stability . The unique 2-(benzylthio) side chain may further modulate the compound's properties, such as its lipophilicity and interaction with enzyme active sites, making it a valuable intermediate for structure-activity relationship (SAR) studies. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylsulfanyl-5-bromo-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNS2/c15-11-6-7-13-12(8-11)16-14(18-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPXKMXWEMMSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(S2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzylthio 5 Bromobenzo D Thiazole

Established Synthetic Pathways

Established methods for the synthesis of 2-(Benzylthio)-5-bromobenzo[d]thiazole and its analogs often prioritize efficiency, yield, and simplicity. These pathways include foundational reactions adapted for this specific target, as well as contemporary techniques that enhance reaction conditions and outcomes.

Hantzsch Thiazole (B1198619) Synthesis Approaches

The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1887, provides a reliable method for creating the thiazole ring. beilstein-journals.org While classically used for thiazoles, its principles can be adapted for the benzothiazole (B30560) core. The synthesis involves the reaction of an α-haloketone with a thioamide. mdpi.com For the specific synthesis of the 5-bromobenzothiazole (B1273570) core, a plausible approach would involve the reaction of a suitably substituted 2-bromo-4-bromoaniline derivative with a thiocarbonyl compound, followed by cyclization.

However, a more direct and common route to the 2-(benzylthio) moiety involves a two-step process starting from the pre-formed 5-bromobenzothiazole ring. The initial step is the synthesis of 5-bromo-2-mercaptobenzothiazole (B1275646). This intermediate can be prepared by reacting 4-bromo-2-aminothiophenol with carbon disulfide. Subsequently, a nucleophilic substitution reaction is carried out where the thiol group of 5-bromo-2-mercaptobenzothiazole is reacted with benzyl (B1604629) chloride or benzyl bromide to yield the final product, this compound. researchgate.net

Table 1: Representative Two-Step Hantzsch-Type Synthesis Data

Step Reactants Reagents/Solvent Conditions Product Yield
1 4-bromo-2-aminothiophenol, Carbon disulfide Ethanol (B145695) Reflux 5-bromo-2-mercaptobenzothiazole High

One-Pot Reaction Strategies

One-pot syntheses are highly valued for their efficiency, as they reduce the need for intermediate purification steps, save time, and minimize waste. A metal-free, three-component one-pot synthesis has been developed for 2-(benzylthio)benzo[d]thiazoles. nih.gov This strategy involves the reaction of a 2-aminothiophenol (B119425), a thiocarbonyl surrogate like tetramethylthiuram monosulfide (TMTM), and a benzyl halide. nih.gov

In the context of synthesizing the target compound, this would involve using 4-bromo-2-aminothiophenol as the starting aniline (B41778) derivative. The reaction proceeds through the in-situ formation of a 2-mercaptobenzothiazole (B37678) intermediate, which then undergoes S-benzylation with the added benzyl halide in the same reaction vessel. nih.govsouthern.edu This approach is noted for its mild conditions and good yields. nih.gov

Table 2: One-Pot Synthesis of this compound

Precursors Reagents Solvent Temperature Time Yield

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

Microwave-assisted organic synthesis has become a powerful tool for accelerating reaction rates, improving yields, and promoting greener chemical processes. beilstein-journals.orgsouthern.edunih.gov The synthesis of benzothiazole derivatives is well-suited to this technology. southern.edunih.gov Microwave irradiation can significantly reduce reaction times for the condensation of 2-aminothiophenols with various reagents. southern.edu

For the synthesis of this compound, a microwave-assisted approach could be applied to the S-benzylation of 5-bromo-2-mercaptobenzothiazole. By mixing the thiol with benzyl chloride and a base in a suitable solvent (such as ethanol or DMF) and subjecting it to microwave irradiation, the reaction time can be dramatically shortened from hours to minutes, often with an improved yield compared to conventional heating. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted S-Benzylation

Method Reactants Solvent Time Yield
Conventional Heating 5-bromo-2-mercaptobenzothiazole, Benzyl chloride Ethanol 4-8 h Good

Exploration of Alternative Synthetic Routes

Beyond the established pathways, alternative strategies offer different approaches to the molecular scaffold of this compound, focusing on the formation of the core structure or the introduction of key functional groups through different mechanisms.

Cyclization Reactions in Benzothiazole Core Formation

The formation of the benzothiazole nucleus is the critical step in the synthesis of these compounds. A primary method involves the intramolecular cyclization of N-arylthioamides. For the target molecule, this would start with the synthesis of an N-(4-bromophenyl)thioamide. This precursor can then undergo an oxidative cyclization reaction, often promoted by an oxidizing agent like potassium ferricyanide (B76249) (Jacobsen cyclization), to form the C-S bond and create the fused heterocyclic system.

Another significant cyclization strategy involves the reaction of 2-aminothiophenols with various carbonyl compounds. The condensation of 4-bromo-2-aminothiophenol with a benzaldehyde (B42025) derivative, followed by oxidation, can yield a 2-aryl-5-bromobenzothiazole. While this does not directly yield the target compound, it demonstrates a key method for forming the core, which can then be chemically modified. The reaction of 2-aminothiophenols with acid chlorides or anhydrides is also a common and efficient route to 2-substituted benzothiazoles. nih.gov

Nucleophilic Substitution Strategies Involving Key Precursors

Nucleophilic substitution reactions are fundamental to the synthesis of this compound, particularly for introducing the benzylthio group. A key precursor for this strategy is 2-chloro-5-bromobenzothiazole. This compound can be synthesized from 5-bromo-2-mercaptobenzothiazole by treatment with an agent like sulfuryl chloride.

The chlorine atom at the 2-position is a good leaving group and is susceptible to nucleophilic attack. The reaction of 2-chloro-5-bromobenzothiazole with benzyl mercaptan (phenylmethanethiol) in the presence of a base, or with a pre-formed sodium benzylthiolate, results in the displacement of the chloride and the formation of the desired C-S bond, yielding this compound. This method is highly effective for creating 2-thioether substituted benzothiazoles. researchgate.net

Table 4: Nucleophilic Substitution for Synthesis

Precursor Nucleophile Base/Solvent Conditions Product
2-chloro-5-bromobenzothiazole Benzyl mercaptan Et₃N / THF Reflux This compound

Considerations for Reaction Optimization and Scalability in Laboratory Synthesis

The laboratory synthesis of this compound involves several parameters that can be optimized to enhance yield, purity, and efficiency. Furthermore, considerations for scaling up the synthesis from milligram to gram or even kilogram quantities are crucial for practical applications.

A common approach to synthesizing 2-substituted benzothiazoles involves the reaction of a corresponding 2-aminothiophenol with a suitable reagent to introduce the desired substituent at the 2-position. For this compound, a plausible synthetic route would involve the reaction of 5-bromo-2-aminothiophenol with a reagent capable of introducing the benzylthio group. One such method is the reaction with carbon disulfide followed by benzylation.

Key parameters for optimization in this synthesis include the choice of solvent, reaction temperature, and the nature of the base used. The reaction conditions can significantly influence the reaction rate and the formation of byproducts. For instance, the use of polar aprotic solvents like DMF or DMSO can facilitate the dissolution of reactants and intermediates, potentially leading to higher yields. mdpi.com Temperature control is also critical; while higher temperatures may accelerate the reaction, they can also lead to decomposition or unwanted side reactions.

For scalability, the transition from a laboratory-scale synthesis to a larger-scale production presents several challenges. These include heat and mass transfer limitations, reagent addition rates, and product isolation and purification. A thorough understanding of the reaction kinetics and thermodynamics is essential for successful scale-up. The development of a robust purification method, such as crystallization, is often preferred over chromatographic methods for large-scale production due to cost and efficiency.

Below is a table summarizing key considerations for the optimization and scalability of the synthesis of this compound:

Table 1: Reaction Optimization and Scalability Considerations

Parameter Optimization Considerations Scalability Challenges
Solvent Polarity, boiling point, solubility of reactants and products, and ease of removal. Large solvent volumes, potential for exotherms, and solvent recovery and recycling.
Temperature Reaction rate vs. byproduct formation and decomposition. Efficient heat transfer in large reactors to maintain uniform temperature.
Base Strength, solubility, and cost. Homogeneous mixing of the base in a large reaction volume.
Reactant Concentration Impact on reaction rate and potential for side reactions. Maintaining optimal concentration during scale-up to avoid localized high concentrations.
Purification Choice between chromatography and crystallization for desired purity. Efficiency and cost-effectiveness of large-scale purification methods.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing its environmental impact. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it

Several green chemistry strategies can be applied to the synthesis of benzothiazole derivatives. mdpi.comresearchgate.netbohrium.com One key principle is the use of greener solvents. Traditional organic solvents often have significant environmental and health impacts. The exploration of alternative solvents such as water, ethanol, or glycerol (B35011) can significantly improve the greenness of the synthesis. nih.govbepls.com For instance, performing the condensation reaction in glycerol at ambient temperature has been reported as a clean and efficient method for the synthesis of 2-arylbenzothiazoles. nih.gov

The principles of atom economy and waste reduction are also central to green chemistry. Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a primary goal. This can be achieved by choosing reactions that are highly selective and minimize the formation of byproducts.

The following table outlines the application of green chemistry principles to the synthesis of this compound:

Table 2: Application of Green Chemistry Principles

Green Chemistry Principle Application in Synthesis
Prevention Designing the synthetic route to minimize waste generation.
Atom Economy Maximizing the incorporation of starting materials into the final product.
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity.
Designing Safer Chemicals The final product should be designed to have minimal toxicity.
Safer Solvents and Auxiliaries Utilizing greener solvents like water, ethanol, or glycerol. nih.govbepls.com
Design for Energy Efficiency Employing energy-efficient methods like microwave or ultrasonic irradiation. bepls.comairo.co.in
Use of Renewable Feedstocks Sourcing starting materials from renewable resources where possible.
Reduce Derivatives Minimizing the use of protecting groups to reduce synthetic steps and waste.
Catalysis Utilizing catalytic reagents over stoichiometric reagents to improve efficiency. mdpi.com
Design for Degradation Designing the product to break down into innocuous products after use.
Real-time analysis for Pollution Prevention Monitoring the reaction in real-time to prevent the formation of hazardous byproducts.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and conditions that minimize the potential for chemical accidents.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Transformation Studies of 2 Benzylthio 5 Bromobenzo D Thiazole

Reactivity at the Bromine Atom: Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the benzothiazole (B30560) ring is a key site for nucleophilic substitution reactions. This reactivity is fundamental for introducing a wide array of functional groups, thereby enabling the synthesis of diverse derivatives. While classical nucleophilic aromatic substitution (SNAr) reactions can occur under specific conditions, modern palladium-catalyzed cross-coupling reactions have become the predominant methods for the functionalization of this position.

Palladium-Catalyzed Cross-Coupling Reactions:

The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic compounds. For aryl bromides like 2-(Benzylthio)-5-bromobenzo[d]thiazole, the Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to introduce alkyl, alkenyl, or aryl substituents at the 5-position of the benzothiazole core. The general versatility of the Suzuki-Miyaura coupling makes it a cornerstone in medicinal chemistry for generating carbon-carbon bonds nih.gov.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This allows for the introduction of primary and secondary amines, anilines, and other nitrogen-containing moieties. The Buchwald-Hartwig amination has become a vital tool in medicinal chemistry for the synthesis of aromatic amines nih.gov.

The successful application of these cross-coupling reactions to various heterocyclic systems suggests that this compound would be a viable substrate for such transformations, allowing for the synthesis of a wide range of 5-substituted derivatives nih.govmdpi.comresearcher.life.

Interactive Data Table: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Related Bromo-Substituted Heterocycles

Coupling ReactionNucleophile/Coupling PartnerCatalyst System (Example)Product Type
Suzuki-MiyauraArylboronic acidPd(OAc)₂ / SPhos5-Aryl-2-(benzylthio)benzo[d]thiazole
Suzuki-MiyauraAlkylboronic acidPd(dppf)Cl₂5-Alkyl-2-(benzylthio)benzo[d]thiazole
Buchwald-HartwigPrimary AminePd₂(dba)₃ / XPhos5-(Alkylamino)-2-(benzylthio)benzo[d]thiazole
Buchwald-HartwigAniline (B41778)Pd(OAc)₂ / BINAP5-(Arylamino)-2-(benzylthio)benzo[d]thiazole

Reactivity of the Thiazole (B1198619) Ring System: Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety

The benzene moiety of the benzothiazole ring system can undergo electrophilic aromatic substitution (EAS) reactions. The substitution pattern is directed by the combined electronic effects of the fused thiazole ring and the substituents at the 2- and 5-positions. The thiazole ring is generally considered to be electron-withdrawing, which deactivates the benzene ring towards electrophilic attack compared to benzene itself nih.gov. However, the sulfur and nitrogen atoms can influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions that could be applied to this compound include nitration and halogenation.

Nitration: The introduction of a nitro group onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. The position of nitration will be influenced by the existing substituents.

Halogenation: Further halogenation, for instance, bromination, can be carried out using bromine in the presence of a Lewis acid catalyst.

Studies on related 2-benzyl-4-chloromethylthiazole have shown that nitration and bromination are feasible reactions for this class of compounds, suggesting that this compound would also be susceptible to such transformations nih.gov. The precise regioselectivity of these reactions on the target molecule would require experimental investigation, considering the directing effects of the bromo and benzylthio groups.

Transformations Involving the Benzylthio Substituent

The benzylthio group at the 2-position is another key site for chemical transformations. The sulfur atom can be oxidized, and the benzyl (B1604629) group can be cleaved under various conditions.

Oxidation to Sulfoxide and Sulfone: The sulfide linkage can be selectively oxidized to a sulfoxide or a sulfone using appropriate oxidizing agents. For instance, mild oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can convert the sulfide to a sulfoxide. Stronger oxidizing conditions, such as an excess of the oxidizing agent or more potent reagents like potassium permanganate, can lead to the corresponding sulfone organic-chemistry.org. The resulting benzothiazole-derived sulfones and sulfoxides are themselves reactive species and can be used as templates for further chemical modifications nsf.govnih.gov. The oxidation of sulfides to sulfoxides and sulfones is a common transformation in organic synthesis organic-chemistry.org.

S-Debenzylation: The benzyl group can be cleaved from the sulfur atom through various methods. Reductive cleavage using dissolving metal reductions (e.g., sodium in liquid ammonia) or catalytic hydrogenolysis can yield the corresponding 2-mercaptobenzothiazole (B37678) derivative. Oxidative cleavage methods can also be employed. The debenzylation of benzylthio ethers is a known transformation in organic chemistry rsc.org.

Oxidative and Reductive Pathways

Oxidative Ring-Opening: Under certain oxidative conditions, the benzothiazole ring itself can undergo cleavage. For example, treatment with magnesium monoperoxyphthalate (MMPP) in the presence of an alcohol can lead to the oxidative ring-opening of the thiazole moiety to yield an acylamidobenzene sulfonate ester nih.gov.

Reduction of the Bromo Substituent: The bromine atom on the benzene ring can be removed via catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere. This provides a route to the corresponding 5-unsubstituted 2-(benzylthio)benzo[d]thiazole.

Advanced Mechanistic Investigations of Reaction Pathways

The mechanisms of the reactions involving this compound are generally understood within the broader context of heterocyclic and aromatic chemistry.

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the benzene ring follows the classical pathway involving the formation of a resonance-stabilized cationic intermediate (arenium ion or sigma complex). The regioselectivity is determined by the ability of the existing substituents to stabilize the positive charge in this intermediate.

Reactions at the Sulfur Atom: The oxidation of the benzylthio group proceeds through a nucleophilic attack of the sulfur atom on the oxidizing agent. The mechanism of S-debenzylation depends on the chosen method, with reductive methods involving electron transfer and cleavage of the carbon-sulfur bond.

Detailed computational and experimental kinetic studies on this compound itself would provide deeper insights into the specific transition states and intermediates involved in its various transformations.

Advanced Spectroscopic Characterization Techniques in Research for 2 Benzylthio 5 Bromobenzo D Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural determination of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-(Benzylthio)-5-bromobenzo[d]thiazole provides crucial information about the number, environment, and coupling of protons. The aromatic region of the spectrum is of particular interest, revealing signals corresponding to the protons of the 5-bromobenzothiazole (B1273570) and benzyl (B1604629) moieties.

The protons of the benzyl group's phenyl ring typically appear as a multiplet in the range of δ 7.20-7.40 ppm. The methylene (B1212753) protons (-CH₂-) of the benzylthio group are expected to exhibit a singlet at approximately δ 4.58 ppm, indicative of their attachment to a sulfur atom and a phenyl ring.

For the 5-bromobenzothiazole core, three aromatic protons are anticipated. Due to the bromine substituent at the 5-position, these protons will display a characteristic splitting pattern. The proton at the 4-position is expected to appear as a doublet, while the protons at the 6 and 7-positions would likely present as a doublet and a doublet of doublets, respectively, reflecting their coupling interactions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm)
Benzyl -CH₂- ~ 4.58
Benzyl -C₆H₅ ~ 7.20 - 7.40 (m)
Benzothiazole (B30560) H-4 ~ 7.80 (d)
Benzothiazole H-6 ~ 7.50 (dd)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of neighboring atoms.

The carbon of the methylene bridge (-CH₂-) is expected to resonate in the aliphatic region. The aromatic carbons of both the benzothiazole and benzyl rings will appear in the downfield region, typically between δ 110 and 160 ppm. The carbon atom directly bonded to the bromine (C-5) will experience a shielding effect, influencing its chemical shift. The quaternary carbons, including those of the thiazole (B1198619) ring (C-2, C-3a, C-7a), will also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Benzyl -CH₂- ~ 35 - 45
Benzyl -C₆H₅ ~ 127 - 137
Benzothiazole C-2 ~ 165
Benzothiazole C-4 ~ 125
Benzothiazole C-5 ~ 118
Benzothiazole C-6 ~ 128
Benzothiazole C-7 ~ 122
Benzothiazole C-3a ~ 153

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and elucidating complex connectivity.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For instance, it would confirm the coupling between the aromatic protons on the 5-bromobenzothiazole ring, helping to definitively assign their positions.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the direct assignment of each protonated carbon in the molecule by linking the signals from the ¹H and ¹³C NMR spectra.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, a correlation between the methylene protons and the C-2 carbon of the benzothiazole ring would confirm the benzylthio linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to display several characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to peaks in the 1600-1450 cm⁻¹ range. The C-N stretching of the thiazole ring is expected around 1600 cm⁻¹. The presence of the C-S bond is often indicated by weaker absorptions in the fingerprint region. The C-Br stretching vibration is generally observed at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
C=C Aromatic Stretch 1600 - 1450
C=N Stretch (Thiazole) ~ 1600
C-S Stretch ~ 700 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the benzothiazole and benzyl chromophores. Benzothiazole derivatives typically exhibit multiple absorption bands in the UV region. These absorptions are due to π → π* transitions within the conjugated aromatic system. The presence of the benzylthio group and the bromine atom will influence the position and intensity of these absorption maxima (λ_max). It is anticipated that the compound will have strong absorptions in the range of 250-350 nm.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Electronic Transition Predicted λ_max (nm)

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern would likely involve the cleavage of the benzylic C-S bond, leading to the formation of a stable benzyl cation (m/z 91) and a 5-bromobenzothiazol-2-ylthio radical. Another possible fragmentation pathway is the loss of the benzyl group to give the 5-bromobenzothiazole-2-thiol cation.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Predicted m/z
[C₁₄H₁₀BrNS₂]⁺ (Molecular Ion) 335/337
[C₇H₇]⁺ (Benzyl cation) 91
[C₇H₄BrNS]⁺ (5-Bromobenzothiazole) 214/216

Computational Chemistry and Molecular Modeling of 2 Benzylthio 5 Bromobenzo D Thiazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of molecules. scirp.orgproteobiojournal.com These methods provide a theoretical framework to understand the behavior of electrons within a molecule, which governs its chemical nature.

Electronic Structure and Reactivity Predictions

The electronic structure of 2-(Benzylthio)-5-bromobenzo[d]thiazole can be thoroughly investigated using DFT. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. scirp.org

Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can also be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. scirp.org

Table 1: Representative Quantum Chemical Descriptors for Benzothiazole (B30560) Derivatives (Illustrative Data)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Chemical Hardness (η)Global Softness (S)
Benzothiazole-6.5-1.55.02.50.4
2-Aminobenzothiazole-6.2-1.25.02.50.4
2-Chlorobenzothiazole-6.8-2.04.82.40.42

Note: This table presents illustrative data for related compounds to demonstrate the type of information obtained from quantum chemical calculations. Specific values for this compound would require dedicated computational studies.

Conformational Analysis and Stability Studies

The flexibility of the benzylthio group in this compound allows for multiple possible conformations. Conformational analysis, often performed using molecular mechanics or DFT, is crucial for identifying the most stable three-dimensional arrangement of the molecule. mdpi.com These studies involve calculating the potential energy of the molecule as a function of the rotation around its single bonds. The resulting potential energy surface reveals the low-energy conformers that are most likely to exist.

The stability of these conformers is determined by a combination of steric and electronic effects. Understanding the preferred conformation is essential, as the biological activity of a molecule is often dependent on its specific 3D shape, which dictates how it fits into the binding site of a biological target. mdpi.com

Molecular Docking Studies with Biological Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. biointerfaceresearch.combohrium.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.gov

Prediction of Ligand-Enzyme Binding Modes and Affinities

For this compound, molecular docking can be used to predict its binding mode within the active site of various enzymes. The process involves generating a multitude of possible binding poses and scoring them based on a force field that estimates the binding affinity. The scoring functions typically account for electrostatic interactions, van der Waals forces, and hydrogen bonding. biointerfaceresearch.com

Studies on other benzothiazole derivatives have successfully employed molecular docking to identify potential biological targets and to rationalize their inhibitory activities. nih.govnih.gov For example, benzothiazoles have been docked into the active sites of kinases, which are important targets in cancer therapy, to predict their binding interactions and affinities. biointerfaceresearch.comnih.gov The predicted binding affinity, often expressed as a docking score or binding energy, provides an estimate of how strongly the ligand binds to the enzyme.

Elucidation of Ligand-Receptor Interaction Mechanisms

Beyond predicting binding poses and affinities, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues of the receptor. biointerfaceresearch.com For this compound, these interactions could include:

Hydrogen bonds: The nitrogen and sulfur atoms of the benzothiazole ring could act as hydrogen bond acceptors.

Hydrophobic interactions: The benzyl (B1604629) and benzothiazole rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-stacking interactions: The aromatic rings of the ligand can form pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Halogen bonding: The bromine atom at the 5-position of the benzothiazole ring may participate in halogen bonding, a noncovalent interaction that is increasingly recognized for its importance in molecular recognition.

Visualizing the docked complex allows for a detailed analysis of these interactions, which is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. biointerfaceresearch.com

Table 2: Illustrative Molecular Docking Results for a Benzothiazole Derivative with a Kinase Target

ParameterValue
Target ProteinEpidermal Growth Factor Receptor (EGFR)
PDB ID1M17
Docking Score (kcal/mol)-8.5
Key Interacting ResiduesMet793, Leu718, Val726, Ala743, Lys745
Types of InteractionsHydrogen bond with Met793, Hydrophobic interactions

Note: This table provides an example of typical data obtained from a molecular docking study of a related compound. The specific interactions and binding affinity of this compound would depend on the chosen biological target.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of the flexibility of both the ligand and the protein and the stability of their interactions. researchgate.net

An MD simulation of the this compound-protein complex, obtained from molecular docking, would involve placing the complex in a simulated physiological environment (e.g., a box of water molecules and ions) and simulating its behavior for a certain period, typically nanoseconds to microseconds. nih.gov

Key analyses performed on the MD simulation trajectory include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored to assess the stability of the complex. A stable RMSD indicates that the ligand remains bound in a consistent conformation within the binding site. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of different parts of the protein and the ligand.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the receptor throughout the simulation provides insights into the strength and stability of these interactions.

MD simulations are computationally intensive but provide a more realistic representation of the ligand-protein interaction, complementing the findings from molecular docking and aiding in the validation of the predicted binding mode. nih.govnih.gov Studies on other benzothiazole-protein complexes have utilized MD simulations to confirm the stability of the docked poses and to gain a deeper understanding of the dynamic nature of the interactions. biointerfaceresearch.comnih.gov

In Silico Approaches for Structure-Activity Relationship (SAR) Derivation

In silico methodologies are pivotal in contemporary drug discovery, offering a computational lens to predict and rationalize the biological activity of molecules, thereby guiding the synthesis of more potent and selective analogues. For this compound and its derivatives, computational chemistry and molecular modeling are instrumental in elucidating their structure-activity relationships (SAR). These approaches enable the exploration of interactions between the ligand and its putative biological target at a molecular level, providing insights that are often challenging to obtain through experimental methods alone. The primary in silico techniques employed for SAR derivation include molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations.

Molecular docking simulations are frequently utilized to predict the binding conformation and affinity of a ligand within the active site of a target protein. In the context of benzothiazole derivatives, which are known to inhibit various enzymes, docking studies can reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to the ligand's inhibitory activity. For instance, a hypothetical docking study of this compound derivatives against a target kinase could yield data on binding energies and interacting residues, as illustrated in the interactive table below.

Table 1: Hypothetical Molecular Docking Data of this compound Analogues

Compound ID Modification Docking Score (kcal/mol) Key Interacting Residues
BT-1 Unsubstituted Benzyl -8.5 Met793, Leu718, Val726
BT-2 4-Chlorobenzyl -9.2 Met793, Leu718, Cys797
BT-3 4-Methoxybenzyl -8.9 Met793, Leu844, Ala743

| BT-4 | 3-Nitrobenzyl | -7.8 | Leu718, Val726, Phe856 |

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of related molecules, QSAR studies can identify the physicochemical properties, or "descriptors," that are most influential in determining the compounds' potency. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). A QSAR model for a series of this compound derivatives might reveal that increased hydrophobicity at the benzyl moiety and the presence of a hydrogen bond donor at a specific position enhance the biological activity.

Further refining the understanding of ligand-receptor interactions, molecular dynamics (MD) simulations can be employed to study the stability of the docked complex over time. These simulations provide a dynamic view of the conformational changes that may occur upon ligand binding and can help to validate the binding mode predicted by molecular docking.

The integration of these in silico approaches provides a robust framework for the rational design of novel this compound derivatives with improved therapeutic potential. The insights gained from these computational studies are invaluable for prioritizing synthetic efforts and accelerating the drug discovery process.

Exploration of Biological Activities and Mechanistic Research on 2 Benzylthio 5 Bromobenzo D Thiazole

Antimicrobial Research Focus

Antibacterial Efficacy and Spectrum of Activity

There are no available studies that have evaluated the in vitro antibacterial activity of 2-(Benzylthio)-5-bromobenzo[d]thiazole against a panel of bacterial strains. Consequently, data regarding its Minimum Inhibitory Concentration (MIC) values and its spectrum of activity (i.e., whether it is more effective against Gram-positive or Gram-negative bacteria) have not been reported.

Antifungal Efficacy and Spectrum of Activity

Similarly, research on the antifungal properties of this compound is absent from the scientific literature. There are no published findings on its efficacy against various fungal species, and as a result, no data tables of MIC values or descriptions of its antifungal spectrum can be provided.

Mechanistic Studies of Antimicrobial Action

Due to the lack of primary research on its antimicrobial effects, no mechanistic studies have been undertaken for this compound. Investigations into its potential modes of action, such as the inhibition of essential microbial enzymes or interactions with nucleic acids, have not been documented.

Anticancer Research Focus

Activity Against Specific Cancer Cell Lines (In Vitro Studies)

There is no published research detailing the in vitro cytotoxic effects of this compound against any human cancer cell lines. Therefore, data such as IC₅₀ values, which quantify the concentration of a compound required to inhibit the growth of cancer cells by 50%, are not available.

Research on Inhibition of Enzymes Related to Cancer Progression

In the absence of initial anticancer screening data, there have been no subsequent investigations into the potential of this compound to inhibit enzymes that are known to be involved in the progression of cancer.

Studies on Modulation of Cellular Pathways in Oncology Research

Direct studies on the modulation of cellular pathways in oncology by this compound are not prominently available in the reviewed literature. However, the broader class of benzothiazole (B30560) derivatives has been the subject of extensive cancer research. nih.govresearchgate.net These compounds are known to exert antiproliferative effects through various mechanisms. mdpi.com

For instance, certain benzothiazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov Research on 2-(4-aminophenyl)benzothiazoles revealed that their antitumor activity is linked to the induction of DNA damage and activation of pathways leading to programmed cell death. researchgate.net A library of phenylacetamide derivatives bearing a benzothiazole nucleus demonstrated marked reduction in cell viability in pancreatic and paraganglioma cancer cell lines. mdpi.com Specifically, derivative 4l from this series showed a significant antiproliferative effect and a favorable selectivity index against cancer cells. mdpi.com Furthermore, some thiazole (B1198619) derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. nih.govmdpi.com For example, a novel 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative bearing a 4-arylthiazole moiety, compound 7d , exhibited potent VEGFR-2 inhibitory activity and induced cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. nih.gov

While these findings highlight the potential of the benzothiazole scaffold in oncology, research specifically elucidating the effects of this compound on cancer cell pathways is required.

Other Investigated Biological Potentials

There is no specific data on the antiviral activities of this compound. However, research into structurally related compounds provides some insights. A study on benzimidazole (B57391) ribonucleosides, which share some structural features, investigated 2-(benzylthio) derivatives for antiviral activity. Specifically, 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole was found to be active against human cytomegalovirus (HCMV). nih.gov The benzothiazole nucleus itself is a component of various compounds with demonstrated antiviral properties against a range of DNA and RNA viruses. nih.govmdpi.commdpi.com The functionalization of the benzothiazole ring is a key strategy in developing novel antiviral agents. openmedicinalchemistryjournal.com This suggests that the this compound scaffold could be a candidate for future antiviral research, although current direct evidence is lacking.

Direct evaluation of the antioxidant properties of this compound has not been reported in the available literature. Nevertheless, the thiazole and benzothiazole scaffolds are known to be features of molecules with significant antioxidant potential. nih.govnih.govresearchgate.net The antioxidant mechanism of such compounds often involves neutralizing reactive oxygen species (ROS) through hydrogen atom donation (HAT) or single electron transfer (SET) processes. nih.govmdpi.com The chemical versatility of the thiazole ring contributes to this activity by influencing properties like bond dissociation energies of nearby functional groups. nih.gov Studies on various thiazole derivatives have demonstrated their capacity for free radical scavenging, a key component of antioxidant defense. The development of multifunctional compounds with both antioxidant and other biological activities is an active area of research. nih.gov

While there are no specific anticonvulsant studies on this compound, the benzothiazole core is recognized as a "privileged structure" in the design of anticonvulsant agents. nih.gov Numerous derivatives containing this scaffold have been synthesized and evaluated for their potential to manage seizures. nih.govmdpi.com

Research on related structures, such as 2-(alkylthio)benzo[d]oxazoles, has identified compounds with significant anticonvulsant effects in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. researchgate.netnih.gov For example, 2-(3-fluorobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole was identified as a potent anticonvulsant agent. nih.gov Structure-activity relationship studies of 2-substituted-5-{2-[(2-halobenzyl)thio]phenyl}-1,3,4-oxadiazoles also revealed compounds with significant anticonvulsant activity, suggesting the importance of the benzylthio moiety. researchgate.net These findings indicate that the 2-(benzylthio)benzothiazole structure is a promising area for the development of new anticonvulsant drugs.

Structure-Activity Relationship (SAR) Studies for Diverse Biological Profiles

Specific structure-activity relationship (SAR) studies for this compound are not available. However, SAR studies on related classes of compounds underscore the importance of substitutions on the benzothiazole and benzyl (B1604629) rings for various biological activities.

For Anticancer Activity : SAR studies on benzothiazole derivatives have shown that the nature and position of substituents significantly influence their potency. researchgate.net For example, in a series of 1-benzyl-5-bromoindolin-2-ones, the substitution on the 4-arylthiazole moiety was critical for anticancer activity against MCF-7 cells, with a 4-chlorophenyl group conferring the highest potency. nih.gov

For Anticonvulsant Activity : In a series of 2-substituted-5-{2-[(2-halobenzyl)thio]phenyl}-1,3,4-oxadiazoles, the presence of an amino group at the 2-position of the oxadiazole ring and a fluoro substituent at the ortho position of the benzylthio group resulted in the best anticonvulsant activity. researchgate.net

For Antiviral Activity : For 2-(benzylthio)benzimidazole ribonucleosides, substitutions on the benzyl ring were explored, but none of the analogs were more active than the unsubstituted parent compound against HCMV. nih.gov

For Receptor Antagonism : In the 2-(benzothiazolylthio)acetamide class of CCR3 antagonists, substitutions on both the benzothiazole ring and other parts of the molecule were crucial for achieving high affinity and selectivity. nih.govresearchgate.net

These generalized SAR findings suggest that the bromo-substituent at the 5-position and the benzylthio group at the 2-position of the subject compound are critical determinants of its potential biological profile.

Detailed Interaction Studies with Specific Biomolecular Targets (e.g., Enzymes, Receptors, Nucleic Acids)

There are no direct studies detailing the interaction of this compound with specific biomolecular targets. Research on analogous compounds has identified several potential targets for the benzothiazole scaffold.

Enzymes : Benzothiazole-phenyl analogs have been investigated as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov Additionally, certain thiazole derivatives have shown inhibitory activity against enzymes like VEGFR-2, which is crucial in cancer angiogenesis. nih.govmdpi.com

Receptors : A class of 2-(benzothiazolylthio)acetamide derivatives were identified as potent and selective antagonists for the C-C chemokine receptor 3 (CCR3), with nanomolar binding affinity. nih.govresearchgate.net The anticonvulsant effects of some related oxadiazoles (B1248032) were found to involve benzodiazepine (B76468) receptors. researchgate.net

Nucleic Acids : Some anticancer benzothiazoles are thought to exert their effect by causing DNA damage, suggesting an interaction with nucleic acids. researchgate.net

These studies provide a framework for potential targets that could be investigated for this compound in future research.

Applications and Advanced Research Trajectories of 2 Benzylthio 5 Bromobenzo D Thiazole Derivatives

Medicinal Chemistry Lead Compound Development

In the realm of medicinal chemistry, the 2-(benzylthio)-5-bromobenzo[d]thiazole structure is explored for developing novel therapeutic agents. The benzothiazole (B30560) core itself is present in a number of pharmacologically active agents, and modifications of this parent structure are a key strategy in drug discovery.

Rational Design and Synthesis of Analogs for Enhanced Biological Activity

The rational design of analogs based on the this compound scaffold is a primary strategy for optimizing biological activity. researchgate.net This process involves the systematic modification of different parts of the molecule to understand and improve its interaction with biological targets. Research has shown that attaching various heterocyclic moieties to the 2-position of the benzothiazole ring can yield compounds with significant anticancer activity. researchgate.net

The synthesis of these analogs often begins with a core benzothiazole structure, which is then functionalized. For instance, starting with 2-aminobenzenethiol, a series of reactions can lead to the formation of a 2-(chloromethyl)-benzo[d]-thiazole intermediate. jyoungpharm.org This intermediate can then be reacted with various substituted phenols or other nucleophiles to create a library of derivatives. jyoungpharm.org Structure-activity relationship (SAR) studies on these analogs reveal critical insights. For example, in a series of 2-arylalkylamino-4-amino-5-aroylthiazole derivatives, the substitution pattern on the phenyl ring of the side chain was found to play an important role in the antiproliferative activity. nih.gov Specifically, analogs with a p-chlorobenzylamino or a p-chloro- and p-methoxyphenethylamino group at the 2-position showed potent inhibition of cancer cell line growth. nih.gov

Scaffold ModificationPosition of ModificationObserved Impact on Biological ActivityExample TargetReference
Substitution on Benzyl (B1604629) RingC2-Side ChainElectron-withdrawing groups (e.g., p-chloro) can enhance antiproliferative activity.Cancer Cell Lines (U-937, SK-MEL-1) nih.gov
Attachment of HeterocyclesC2-PositionCoupling with moieties like thiazolidinone or pyrazole (B372694) can introduce potent anticancer properties.Various Cancer Cell Lines researchgate.net
Variation of Alkyl LinkerC2-Side ChainChanging from benzylamino to phenylethylamino affects potency, indicating sensitivity to linker length.Cancer Cell Lines (SK-MEL-1) nih.gov
Substitution on Benzothiazole RingC5-PositionThe bromo group can be replaced with other halogens or functional groups to modulate activity.General Drug Discovery mdpi.com

Molecular Hybridization Strategies for Multi-Targeting Approaches

Molecular hybridization is an advanced strategy in drug design where two or more distinct pharmacophores are combined into a single molecule. This approach aims to create hybrid compounds that can interact with multiple biological targets, which can lead to improved efficacy, reduced side effects, and a lower likelihood of drug resistance. escholarship.org This "polypharmacology" approach is a modern paradigm in medicinal chemistry. escholarship.org

The this compound scaffold can be used as one of the building blocks in such a strategy. For example, researchers have developed dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) based on benzothiazole-phenyl analogs as a potential treatment for pain. escholarship.org Another example involves synthesizing hybrid molecules by linking a 1-benzyl-5-bromoindolin-2-one scaffold, a known pharmacophore in anticancer research, to a thiazole (B1198619) moiety through a hydrazone linker. nih.gov These hybrid compounds were evaluated for their anticancer activity and showed promising results, particularly against breast cancer cell lines. nih.gov The design of these molecules leverages the biological activities of both the indolinone and thiazole components to create a synergistic or additive therapeutic effect.

Pharmacophore 1Pharmacophore 2LinkerCombined Biological TargetTherapeutic AreaReference
BenzothiazolePhenyl-urea/amideAmide BondSoluble Epoxide Hydrolase (sEH) & Fatty Acid Amide Hydrolase (FAAH)Pain & Inflammation escholarship.org
1-Benzyl-5-bromoindolin-2-one4-ArylthiazoleHydrazoneVEGFR-2 / Cancer Cell ProliferationOncology nih.gov
ThiazoleChalconeThioetherEGFR/VEGFR-2Oncology nih.gov

Exploration of Bioisosteric Replacements and Their Impact on Activity

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize the properties of a lead compound. chem-space.com It involves substituting a functional group or part of a molecule with another that has similar physical and chemical properties, with the goal of improving potency, selectivity, bioavailability, or metabolic stability. chem-space.com

For the this compound structure, several bioisosteric replacements could be explored:

Bromo Group (C5): The bromine atom at the 5-position is a classical bioisostere for other halogens like chlorine or fluorine. It could also be replaced by non-classical isosteres such as a trifluoromethyl (-CF₃) group or a cyano (-CN) group to modulate electronic properties and lipophilicity.

Thioether Linkage (-S-): The sulfur atom in the benzylthio group could be replaced with an oxygen atom (ether), a methylene (B1212753) group (-CH₂-), or a secondary amine (-NH-) to alter the flexibility, polarity, and hydrogen bonding capacity of the side chain.

Phenyl Ring: The phenyl group of the benzyl moiety could be replaced with other aromatic systems (e.g., pyridine, thiophene) or even non-aromatic, rigid bicyclic structures to explore new binding interactions and improve physicochemical properties like solubility. chem-space.com

Such replacements can lead to significant changes in the molecule's pharmacokinetic and pharmacodynamic profiles. The goal is to fine-tune the molecule's properties to achieve a better therapeutic index while potentially creating new, patentable chemical entities. chem-space.com

Material Science Applications Research

The unique electronic and photophysical properties of the benzothiazole ring system make its derivatives, including those related to this compound, attractive candidates for applications in material science.

Potential in Organic Electronics and Semiconductors

Thiazole and its fused derivatives like benzothiazole are common electron-accepting heterocycles that have been widely incorporated into organic semiconductors. researchgate.net The thiazolo[5,4-d]thiazole (B1587360) fused system, which is structurally related, is noted for being an electron-deficient system with high oxidative stability and a rigid, planar structure that facilitates efficient intermolecular π–π overlap—a key factor for charge transport in organic electronic devices. rsc.org

Derivatives of benzothiazole are explored for use in:

Organic Field-Effect Transistors (OFETs): The electron-withdrawing nature of the benzothiazole core makes it a suitable building block for n-type (electron-transporting) semiconductor materials.

Organic Solar Cells (OSCs): By pairing electron-deficient units like benzothiazole with electron-donating units, researchers can create donor-acceptor molecules with tailored energy levels (HOMO/LUMO) for efficient light absorption and charge separation. nih.gov The inclusion of bromine atoms can further lower the LUMO energy level, which is beneficial for electron-accepting materials. nih.govresearchgate.net

The planarity of the benzothiazole system and its derivatives promotes ordered molecular packing in the solid state, which is crucial for achieving high charge carrier mobility in thin-film devices. rsc.org

Development of Novel Dyes and Chromophores

The extended π-conjugated system of benzothiazole derivatives makes them excellent candidates for use as dyes and chromophores. nih.govrsc.org These organic chromophores are integral components in devices like dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). nih.gov

ApplicationKey Property of Benzothiazole CoreRole of Substituents (e.g., Bromo, Benzylthio)Reference
Organic Semiconductors (n-type)Electron-deficient (acceptor) nature; planar structure for π-π stacking.Bromo group further lowers LUMO energy; side chains influence solubility and packing. researchgate.netrsc.orgresearchgate.net
Dye-Sensitized Solar Cells (DSSCs)Acts as a core chromophore and anchoring group to TiO₂.Modulate absorption spectrum and energy levels; provide synthetic handles for further modification. rsc.org
Organic Light-Emitting Diodes (OLEDs)Forms part of the emissive layer or charge transport layers.Tune emission color and improve quantum efficiency. nih.gov

Agrochemical Research

The unique chemical architecture of this compound, featuring a brominated benzothiazole core linked to a benzylthio group at the 2-position, suggests a potential for significant bioactivity. The presence of the thioether linkage and the halogen substituent are key features often associated with agrochemical efficacy.

While specific fungicidal data for this compound is not extensively documented in publicly available literature, the broader class of 2-(arylthio)benzothiazoles has been investigated for its antifungal properties. Research into these analogues provides valuable insights into the potential fungicidal profile of the target compound.

A notable study synthesized a series of aryl-2-mercaptobenzothiazoles and evaluated their efficacy against the common plant pathogen Botrytis cinerea. nih.gov Among the tested compounds, 2-(4-bromophenylthio)benzothiazole, a close structural analogue of this compound, demonstrated significant fungicidal activity. The substitution pattern on the phenylthio moiety was found to influence the antifungal potency. For instance, compounds with chloro-substituents at the 2- and 3-positions of the phenyl ring exhibited superior inhibitory effects compared to the commercial fungicide Triadimefon. nih.gov

The fungicidal activity of these compounds is often attributed to their ability to interfere with essential fungal cellular processes. The lipophilic nature of the benzothiazole ring and the attached arylthio group facilitates penetration of the fungal cell membrane.

Table 1: Fungicidal Activity of 2-(Arylthio)benzothiazole Analogs against Botrytis cinerea

Compound IC50 (µg/mL)
2-(phenylthio)benzothiazole 0.75
2-(2-chlorophenylthio)benzothiazole 0.69
2-(3-chlorophenylthio)benzothiazole 0.65
2-(4-bromophenylthio)benzothiazole Data not specified

Data sourced from a study on aryl-2-mercaptobenzothiazoles. nih.gov

The data suggests that halogen substitution on the phenyl ring of 2-(phenylthio)benzothiazole derivatives can enhance fungicidal activity. This supports the hypothesis that this compound, with its bromo-substituent on the benzothiazole ring, would likely exhibit notable fungicidal properties. Further research is warranted to isolate and quantify the specific activity of this compound.

The herbicidal potential of benzothiazole derivatives has been recognized in the agrochemical industry. nih.gov However, specific research focusing on the herbicidal activity of this compound is limited. The exploration of this area is largely based on the known herbicidal properties of the broader benzothiazole chemical class.

Benzothiazole-based herbicides are known to act through various mechanisms, including the inhibition of plant growth and development processes. For instance, certain benzothiazole derivatives have been found to interfere with auxin transport or disrupt photosynthetic pathways. The structural features of this compound, particularly the presence of the thioether linkage and the halogenated aromatic system, are consistent with moieties found in other herbicidally active molecules.

While direct experimental data is not available, the structural similarity to other bioactive benzothiazoles suggests that this compound could potentially exhibit pre- or post-emergent herbicidal activity against a range of weed species. The development of this compound as a herbicide would require extensive screening against various plant species to determine its efficacy and crop selectivity.

Academic Review of Patent Landscape for this compound and Related Benzothiazole Compounds

A review of the patent landscape reveals a significant number of patents covering benzothiazole derivatives for a wide range of applications, including their use as fungicides and herbicides. While patents specifically claiming this compound for agrochemical use are not prominent, the broader patent literature for benzothiazole compounds in agriculture provides a valuable context for its potential intellectual property position.

Patents in this domain generally focus on novel benzothiazole scaffolds with specific substitution patterns that confer enhanced biological activity and a favorable toxicological profile. For example, patents often describe the synthesis of libraries of benzothiazole derivatives and the subsequent screening for fungicidal or herbicidal properties. The claims in these patents typically cover a genus of compounds defined by a core benzothiazole structure with various substituents at different positions.

Key areas of innovation in the patent literature for agrochemical benzothiazoles include:

Novel Substitution Patterns: The introduction of different functional groups on the benzothiazole ring and at the 2-position to modulate activity, selectivity, and physicochemical properties.

Synergistic Compositions: Formulations that combine benzothiazole derivatives with other known agrochemicals to broaden the spectrum of activity and manage resistance.

Improved Synthesis Methods: More efficient and environmentally friendly processes for the production of benzothiazole-based active ingredients.

Given the established fungicidal activity of the 2-(arylthio)benzothiazole scaffold, it is plausible that this compound could fall within the scope of existing broad patents for fungicidal benzothiazoles. However, a novel and unobvious application or a particularly advantageous property of this specific compound could form the basis for a new patent application. The herbicidal potential, being less explored for this particular subclass, might represent a more open field for future patent filings, should significant activity be demonstrated.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.